molecular formula C12H23N3O3 B6598503 tert-butyl 2-(N'-hydroxycarbamimidoyl)azepane-1-carboxylate CAS No. 1461726-87-3

tert-butyl 2-(N'-hydroxycarbamimidoyl)azepane-1-carboxylate

Cat. No.: B6598503
CAS No.: 1461726-87-3
M. Wt: 257.33 g/mol
InChI Key: PZWYWRIGGCOSGS-UHFFFAOYSA-N
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Description

Tert-butyl 2-(N’-hydroxycarbamimidoyl)azepane-1-carboxylate is a chemical compound with the CAS Number: 1461726-87-3 . It has a molecular weight of 257.33 . The IUPAC name for this compound is tert-butyl 2-(amino(nitroso)methyl)azepane-1-carboxylate . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H23N3O3/c1-12(2,3)18-11(16)15-8-6-4-5-7-9(15)10(13)14-17/h9-10H,4-8,13H2,1-3H3 . This code provides a unique representation of the molecule’s structure. It indicates that the molecule contains 12 carbon atoms, 23 hydrogen atoms, 3 nitrogen atoms, and 3 oxygen atoms.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . The compound is stable under normal conditions. For more specific physical and chemical properties, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause skin corrosion/burns/eye damage and may cause respiratory irritation . The hazard statements associated with this compound are H302, H312, H315, H318, H332, and H335 . These statements indicate that the compound is harmful if swallowed or in contact with skin, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Mechanism of Action

Target of Action

The primary targets of “tert-Butyl 2-(N’-hydroxycarbamimidoyl)azepane-1-carboxylate” are currently unknown . This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems.

Result of Action

The molecular and cellular effects of “tert-Butyl 2-(N’-hydroxycarbamimidoyl)azepane-1-carboxylate” are currently unknown . As more research is conducted, we will gain insights into the specific effects of this compound at the molecular and cellular levels.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 2-(N'-hydroxycarbamimidoyl)azepane-1-carboxylate involves the reaction of tert-butyl 2-(N'-carbamimidoyl)azepane-1-carboxylate with hydroxylamine hydrochloride in the presence of a base to form the desired product.", "Starting Materials": [ "tert-butyl 2-(N'-carbamimidoyl)azepane-1-carboxylate", "hydroxylamine hydrochloride", "base (e.g. sodium hydroxide)" ], "Reaction": [ "Dissolve tert-butyl 2-(N'-carbamimidoyl)azepane-1-carboxylate and hydroxylamine hydrochloride in a suitable solvent (e.g. ethanol).", "Add the base (e.g. sodium hydroxide) to the reaction mixture and stir at room temperature for several hours.", "Monitor the reaction progress by TLC or other suitable analytical method.", "Once the reaction is complete, quench the reaction mixture with water and extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to obtain the desired product as a white solid." ] }

CAS No.

1461726-87-3

Molecular Formula

C12H23N3O3

Molecular Weight

257.33 g/mol

IUPAC Name

tert-butyl 2-(N'-hydroxycarbamimidoyl)azepane-1-carboxylate

InChI

InChI=1S/C12H23N3O3/c1-12(2,3)18-11(16)15-8-6-4-5-7-9(15)10(13)14-17/h9,17H,4-8H2,1-3H3,(H2,13,14)

InChI Key

PZWYWRIGGCOSGS-UHFFFAOYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCCCC1/C(=N/O)/N

SMILES

CC(C)(C)OC(=O)N1CCCCCC1C(=NO)N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCCC1C(=NO)N

Origin of Product

United States

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